molecular formula C10H16 B14642099 3-Octen-5-yne, 2,7-dimethyl-, (E)- CAS No. 55956-33-7

3-Octen-5-yne, 2,7-dimethyl-, (E)-

Cat. No.: B14642099
CAS No.: 55956-33-7
M. Wt: 136.23 g/mol
InChI Key: FGLNIYXXYPEICN-FNORWQNLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Octen-5-yne, 2,7-dimethyl-, (E)- typically involves the use of alkyne and alkene precursors. One common method is the coupling of 2,7-dimethyl-1,6-heptadiene with acetylene under specific reaction conditions. The reaction is usually catalyzed by transition metals such as palladium or nickel, which facilitate the formation of the enyne structure .

Industrial Production Methods

Industrial production of 3-Octen-5-yne, 2,7-dimethyl-, (E)- may involve large-scale catalytic processes. These processes often use similar reaction conditions as laboratory synthesis but are optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production rate and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

3-Octen-5-yne, 2,7-dimethyl-, (E)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Epoxides, ketones, and aldehydes.

    Reduction: Alkenes and alkanes.

    Substitution: Halogenated derivatives.

Scientific Research Applications

3-Octen-5-yne, 2,7-dimethyl-, (E)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying enyne reactivity.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a precursor for bioactive molecules.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Octen-5-yne, 2,7-dimethyl-, (E)- involves its interaction with molecular targets through its conjugated double and triple bonds. These interactions can lead to the formation of reactive intermediates, which can further react with biological molecules or other chemical species. The specific pathways and molecular targets depend on the context of its application, such as in biological systems or chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Octen-5-yne, 2,7-dimethyl-, (E)- is unique due to its specific (E)-configuration, which influences its chemical reactivity and physical properties. This configuration can lead to distinct interactions in chemical and biological systems, making it valuable for specific applications .

Properties

CAS No.

55956-33-7

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

(E)-2,7-dimethyloct-3-en-5-yne

InChI

InChI=1S/C10H16/c1-9(2)7-5-6-8-10(3)4/h5,7,9-10H,1-4H3/b7-5+

InChI Key

FGLNIYXXYPEICN-FNORWQNLSA-N

Isomeric SMILES

CC(C)/C=C/C#CC(C)C

Canonical SMILES

CC(C)C=CC#CC(C)C

Origin of Product

United States

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